15(R),19(R)-hydroxy Prostaglandin F1α
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Description
19(R)-Hydroxylated prostaglandins occur in µg/ml concentrations in the semen of certain mammalian species, especially primates. In the case of humans, the compounds are primarily of the PGE series, and the hydroxyl stereochemistry is 15(S),19(R). 19(R)-Hydroxylated prostaglandins are also found in the seminal plasma of marsupials, where F-type compounds of the 1 and 2-series predominate. The 15(R)-hydroxy epimer of these 19-hydroxylated prostaglandins is the inverse or “unnatural” isomer at C-15. The biological role of 19(R)-hydroxylated prostaglandins is not well established. In the F-series, 19(R)-hydroxylation is associated with a significant loss of receptor-mediated biological activity in some assays.
Properties
Molecular Formula |
C20H36O6 |
---|---|
Molecular Weight |
372.5 |
InChI |
InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-19,21-24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15-,16-,17-,18+,19-/m1/s1 |
InChI Key |
JRNZEGAFLBTZDT-AFMCRJLRSA-N |
SMILES |
O[C@@H]1[C@H](CCCCCCC(O)=O)[C@@H](/C=C/[C@H](O)CCC[C@H](O)C)[C@H](O)C1 |
Synonyms |
15(R),19(R)-hydroxy PGF1α |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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